N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c17-13-2-4-14(5-3-13)20-15(23)12-21-8-10-22(11-9-21)16-18-6-1-7-19-16/h1-7H,8-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQAKLANCJPMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-Fluorophenylamine: This can be achieved through the nitration of fluorobenzene, followed by reduction to obtain 4-fluorophenylamine.
Synthesis of Pyrimidinylpiperazine: This involves the reaction of pyrimidine with piperazine under controlled conditions to form the pyrimidinylpiperazine intermediate.
Coupling Reaction: The final step involves coupling the 4-fluorophenylamine with the pyrimidinylpiperazine intermediate using an appropriate coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired ethanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The ethanamide scaffold is a common feature among analogs, but substituents on the phenyl ring, piperazine, or adjacent heterocycles significantly influence pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Ethanamide Derivatives
Functional Group Impact on Activity
- However, chlorophenyl groups in compounds like 7o enhance receptor binding affinity through hydrophobic interactions .
- Heterocyclic Moieties : Pyrimidinyl-piperazine (target compound) vs. benzimidazolyl-sulfanyl () or nitroimidazole () alters target selectivity. For example, nitroimidazole derivatives (OL series) exhibit anticonvulsant effects, while pyrimidinyl-piperazine may favor CNS receptor modulation.
- Linker Length : The pentanamide linker in 7o vs. the shorter ethanamide chain in the target compound affects conformational flexibility and receptor docking efficiency.
Biological Activity
N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide, a synthetic compound with the CAS number 896211-30-6, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a fluorophenyl group , a pyrimidinylpiperazine moiety , and an ethanamide linkage , making it a versatile molecule for research and industrial applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of 4-Fluorophenylamine : Achieved through the nitration of fluorobenzene followed by reduction.
- Synthesis of Pyrimidinylpiperazine : Involves the reaction of pyrimidine with piperazine.
- Coupling Reaction : The final step couples 4-fluorophenylamine with the pyrimidinylpiperazine intermediate using coupling agents like EDCI.
Potential Therapeutic Applications
This compound has been explored for various therapeutic effects:
- Antiviral Activity : Analogues of compounds similar to this compound have shown potential as inhibitors against viruses such as chikungunya virus (CHIKV). For instance, modifications in structure have led to enhanced antiviral activity while maintaining low cytotoxicity levels .
- Anti-inflammatory Properties : Research indicates that compounds in this class may exhibit anti-inflammatory effects, although specific studies on this compound are sparse.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications to the chemical structure can influence biological activity. For example, alterations in the side chains or functional groups have been shown to impact both efficacy and toxicity profiles significantly .
Case Study 1: Antiviral Activity
In a recent study focusing on pyrimidine derivatives, compounds structurally related to this compound demonstrated significant antiviral activity against CHIKV. The most promising analogues exhibited selectivity indices greater than 60, indicating their potential as effective antiviral agents .
Case Study 2: Inhibition Mechanisms
Another study investigated various piperazine derivatives for their ability to inhibit specific viral enzymes. The results suggested that modifications leading to increased lipophilicity could enhance antiviral potency without significantly increasing cytotoxicity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.34 g/mol |
| CAS Number | 896211-30-6 |
| Biological Activities | Antiviral, Anti-inflammatory |
| Notable Studies | Antiviral activity against CHIKV |
Q & A
Q. Optimization Strategies :
- Temperature Control : Lowering reaction temperatures during coupling steps reduces side reactions (e.g., hydrolysis).
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) improves purity .
- Stoichiometry : A 1.2:1 molar ratio of piperazine to halogenated intermediate enhances yield .
Advanced: How can researchers design experiments to evaluate the dopamine receptor binding affinity of this compound, considering potential off-target interactions?
Answer:
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., [³H]spiperone for D2/D3 receptors) in HEK-293 cells expressing human dopamine receptors. Include selective inhibitors (e.g., SB-277011-A for D3) to isolate target binding .
- Selectivity Profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT₁A, adrenergic α₁) to identify off-target interactions.
- Computational Docking : Employ Schrödinger Suite or AutoDock to model interactions with D3 receptor active sites, focusing on the pyrimidine-piperazine motif’s role in binding .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound post-synthesis?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) verifies aromatic proton environments (δ 7.17–7.28 ppm for fluorophenyl) and piperazine-CH₂ signals (δ 2.5–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (≥98% purity) with UV detection at 254 nm .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 357.1582) .
Advanced: What strategies are effective in resolving contradictions between in vitro receptor affinity data and in vivo pharmacological efficacy for this compound?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability via intravenous/oral administration in rodent models. Measure plasma half-life and brain penetration using LC-MS/MS.
- Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites that may explain efficacy gaps .
- Orthogonal Assays : Compare cAMP inhibition (D3-mediated) in cell-based assays with behavioral models (e.g., locomotor activity in rats) .
Basic: How does the presence of the 4-fluorophenyl group influence the physicochemical properties of the compound, and what methods are used to assess these effects?
Answer:
- Lipophilicity : The fluorine atom increases logP by ~0.5 units, measured via shake-flask or HPLC-derived methods .
- Electron Withdrawal : Hammett σ constants (σpara = 0.06) indicate mild electron withdrawal, stabilizing the amide bond. Assess via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Test in human hepatocyte incubations with LC-MS analysis .
Advanced: In crystallographic studies of this compound, what challenges arise in determining its three-dimensional structure, and how can they be mitigated?
Answer:
- Crystal Growth : Low solubility in common solvents necessitates vapor diffusion with DMSO/water mixtures.
- Disorder Handling : Use SHELXL for refining disordered piperazine rings via distance and angle restraints .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence below 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
